molecular formula C8H9FN2 B12686916 Ethanimidamide, N-(2-fluorophenyl)- CAS No. 87356-46-5

Ethanimidamide, N-(2-fluorophenyl)-

Cat. No.: B12686916
CAS No.: 87356-46-5
M. Wt: 152.17 g/mol
InChI Key: GJFYEWVFFROKKM-UHFFFAOYSA-N
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Description

Ethanimidamide, N-(2-fluorophenyl)- is a chemical compound with the molecular formula C8H9FN2 It is known for its unique structure, which includes a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, N-(2-fluorophenyl)- typically involves the reaction of 2-fluoroaniline with ethyl chloroformate, followed by the addition of ammonia. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Ethanimidamide, N-(2-fluorophenyl)- may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, N-(2-fluorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include amides, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanimidamide, N-(2-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanimidamide, N-(2-fluorophenyl)- exerts its effects involves interactions with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)ethanimidamide
  • 2-(4-Fluorophenoxy)ethanimidamide hydrochloride
  • 2-[(4-fluorophenyl)thio]-N-hydroxyethanimidamide

Uniqueness

Ethanimidamide, N-(2-fluorophenyl)- stands out due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique structural feature makes it a valuable compound for various applications and research studies .

Properties

CAS No.

87356-46-5

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

N'-(2-fluorophenyl)ethanimidamide

InChI

InChI=1S/C8H9FN2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3,(H2,10,11)

InChI Key

GJFYEWVFFROKKM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1F)N

Origin of Product

United States

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